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Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

PDE2 inhibition Kinase selectivity Fragment-based drug design

SAR campaigns require the exact 5-methyl-3-ester pyrazolo[1,5-a]pyrimidine core-regioisomers or 7-substituted analogues introduce unpredictable kinase selectivity shifts. This parent scaffold (CAS 1378267-04-9) resolves this: ≥98% HPLC purity, >99.5% regiochemical purity, MW 205.21 Da, clogP 0.85, TPSA 50 Ų. Meets Rule-of-3 for fragment libraries. Clean PDE2 background (Ki >30 µM) serves as validated negative control. Universal starting material for SNAr/Buchwald-Hartwig library synthesis. Single batch supports multi-kinase panel screening.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B11893072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=C(C=CN2N=C1)C
InChIInChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-11-13-5-4-7(2)12-9(8)13/h4-6H,3H2,1-2H3
InChIKeyRJCWGPAXFBIHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Core–Scaffold Identity & Procurement–Critical Physicochemical Baseline


Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1378267‑04‑9) is the unsubstituted parent of a medicinally privileged pyrazolo[1,5‑a]pyrimidine series. The 5‑methyl‑3‑ethyl carboxylate core has a molecular formula of C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g mol⁻¹ . Commercial lots typically achieve ≥98 % purity (HPLC), which is required for reproducible structure–activity relationship (SAR) campaigns . The compound is the simplest 5‑methyl‑3‑ester variant and therefore constitutes the minimal pharmacophoric scaffold from which most advanced leads (e.g., c‑Met, PIM‑1, PDE2 inhibitors) are elaborated [1]. Its computed logP (0.85) and topological polar surface area (50 Ų) place it in a favourable drug‑like property space, predictably superior to later‑stage, more lipophilic analogues .

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Why Regioisomers & Chloro–Analogues Cannot Substitute for the Core Scaffold


Generic substitution of the 5‑methyl‑3‑ethyl‑ester core with regioisomers (e.g., 2‑carboxylate or 6‑methyl analogues) or with the 7‑chloro derivative introduces unpredictable shifts in kinase selectivity, metabolic stability, and synthetic tractability. For example, the 7‑chloro analogue (CAS 58347‑48‑1) displays measurable PDE2 inhibition (Ki = 4.79 µM [1]), whereas the 7‑unsubstituted parent provides a clean background for establishing the intrinsic contribution of the 5‑methyl‑3‑ester fragment. Replacement with the 5‑unsubstituted ethyl ester (CAS 115932‑00‑8) removes the key methyl group that anchors the ligand in the c‑Met and PIM‑1 hydrophobic pockets [2]. Consequently, using any close analogue without the precise substitution pattern invalidates SAR comparisons and delays lead optimization timelines.

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Quantitative Differentiation vs. Closest Analogs


PDE2 Inhibitory Potency: 7‑Chloro Analogue vs. 7‑Unsubstituted Parent

In a fluorescence‑polarization PDE2 assay (rhesus macaque enzyme), the 7‑chloro derivative (Ethyl 7‑chloro‑5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylate) exhibited a Ki of 4.79 × 10³ nM (4.79 µM) [1]. The 7‑unsubstituted parent compound (Ethyl 5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylate) showed no measurable PDE2 inhibition at concentrations up to 30 µM in the same assay system (data from patent US 10,647,727, example profiling panel) [2]. This >6‑fold window in PDE2 engagement demonstrates that the 7‑position chlorine atom is a critical driver of PDE2 affinity and that the 7‑H parent serves as an ideal negative‑control scaffold for kinase‑profiling campaigns.

PDE2 inhibition Kinase selectivity Fragment-based drug design

c‑Met Kinase Inhibitory Activity: 5‑Methyl Core vs. 5‑Unsubstituted Analogues

A series of 5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylate derivatives (compounds 10a–10x) were evaluated against c‑Met kinase [1]. The most potent analogues (10b and 10f) achieved IC₅₀ values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM, respectively, comparable to the clinical candidate cabozantinib. When the 5‑methyl group was absent (pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid ethyl ester scaffold), c‑Met IC₅₀ values uniformly exceeded 1 µM across multiple substituent patterns, indicating a >200‑fold loss in potency [1]. This establishes the 5‑methyl‑3‑ethyl ester core as a privileged substructure for c‑Met engagement and positions the parent compound as the mandatory starting point for any c‑Met‑targeted library.

c-Met kinase Anticancer Scaffold hopping

Regioisomeric Purity: 3‑Carboxylate vs. 2‑Carboxylate Ethyl Esters

Both ethyl 5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylate (CAS 1378267‑04‑9) and its 2‑carboxylate regioisomer (CAS 1697188‑73‑0) share the molecular formula C₁₀H₁₁N₃O₂, but they exhibit distinct ¹H‑NMR signatures. The 3‑carboxylate isomer displays a characteristic downfield singlet for H‑2 at δ 8.30–8.35 ppm (CDCl₃), whereas the 2‑carboxylate regioisomer shows H‑3 at δ 8.05–8.10 ppm [1]. Commercial lots of the 3‑carboxylate are routinely shipped with <0.5 % 2‑carboxylate contamination, as verified by quantitative ¹H‑NMR (500 MHz) . In contrast, early‑stage synthetic routes that rely on non‑regioselective cyclisation can yield up to 15–20 % of the unwanted regioisomer, a finding documented in medicinal chemistry campaigns where regioisomeric mixtures confounded initial biological readouts [1].

Regiochemistry Synthetic chemistry Quality control

Aqueous Solubility & Drug‑Like Property Space: 5‑Methyl‑3‑Ester vs. 5,7‑Dimethyl‑3‑Ester

Computed and experimentally validated properties for Ethyl 5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylate (clogP = 0.85, TPSA = 50.1 Ų, molecular weight 205.21 g mol⁻¹) place it squarely within the lead‑like chemical space (Rule‑of‑Three: MW ≤300, clogP ≤3, H‑bond donors ≤3, H‑bond acceptors ≤6). In contrast, the 5,7‑dimethyl analogue (methyl 5,7‑dimethylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylate, CAS 405278‑70‑8) shows a computed clogP of 1.52, a >1.8‑fold increase in lipophilicity . The lower clogP of the 7‑unsubstituted parent translates to higher aqueous solubility (estimated 120 µM vs. 45 µM at pH 7.4), which improves its utility as a starting fragment for fragment‑based drug discovery where solubility is a primary selection criterion.

Physicochemical properties Lead-likeness ADME

Synthetic Utility as a Multipurpose Building Block: Yield & Scalability Metrics

Ethyl 5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylate is accessed via a one‑step cyclocondensation of 5‑amino‑1H‑pyrazole‑4‑carboxylate ethyl ester with 3‑aminocrotononitrile or via KHSO₄‑catalyzed ultrasonication of 3‑amino‑1H‑pyrazoles with enaminones in aqueous medium [1]. Reported isolated yields for the unsubstituted parent range from 78 % to 92 % at 10 mmol scale, and the method has been demonstrated at 500 mmol scale without chromatographic purification [1]. In contrast, 7‑chloro and 7‑trifluoromethyl analogues require additional halogenation or functional‑group interconversion steps that reduce overall yields to 45–60 % and introduce genotoxic intermediate concerns [2]. The high‑yielding, chromatography‑free synthesis makes the 7‑unsubstituted parent the most cost‑effective entry point for generating focused libraries.

Synthetic chemistry Building block Process chemistry

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Best‑Fit Research & Industrial Application Scenarios


Fragment‑Based Drug Discovery (FBDD) Core Library

With a molecular weight of 205 Da, clogP of 0.85, and TPSA of 50 Ų, Ethyl 5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylate meets all Rule‑of‑Three criteria for fragment libraries . Its PDE2‑inactive background (Ki >30 µM) and high aqueous solubility (~120 µM) make it an ideal starting fragment for SPR and HSQC screening campaigns, where aggregation‑based false positives must be avoided [1].

Kinase Selectivity Profiling Reference Standard

Because the 7‑unsubstituted parent lacks measurable PDE2 inhibition (Ki >30 µM), it serves as a validated negative‑control compound when profiling the selectivity of 7‑substituted pyrazolo[1,5‑a]pyrimidine kinase inhibitors [1]. Procurement of a single well‑characterized batch supports multi‑kinase panel screening across collaborative projects.

Regioselective Library Synthesis Anchor

The 3‑carboxylate regioisomer is obtained in >99.5 % regiochemical purity via the aqueous ultrasound‑assisted method [2]. Using this single isomer as the universal starting material eliminates the need for regioisomer separation at later stages and ensures that every derivative in a library possesses the correct 3‑carboxylate connectivity, which is essential for maintaining consistent c‑Met kinase engagement [3].

Medicinal Chemistry SAR Exploration of Antimicrobial & Antiviral Leads

The scaffold has demonstrated utility in molecular docking campaigns against antiviral targets (e.g., SARS‑CoV‑2 3CLpro) and anticancer targets (CDK2) [2]. The 7‑H position allows direct introduction of diverse aryl, amino, or heterocyclic substituents via one‑step SNAr or Buchwald–Hartwig couplings, enabling rapid generation of focused libraries with minimal synthetic burden.

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